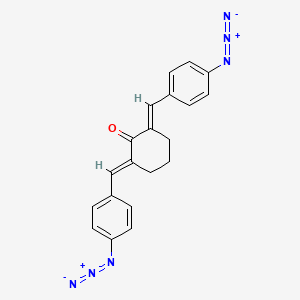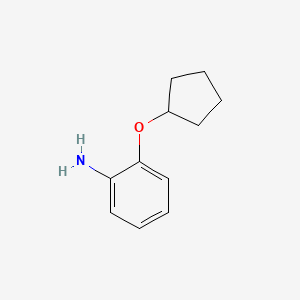
2-(Cyclopentyloxy)aniline
Overview
Description
2-(Cyclopentyloxy)aniline is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization of Metabolites
- Diclofenac, a commonly used anti-inflammatory drug, undergoes metabolism resulting in various metabolites, including those involving aniline derivatives. These metabolites are important for mechanistic toxicological studies (Kenny et al., 2004).
Aniline Derivatives in Environmental Safety
- Aniline and its derivatives, including 2-(Cyclopentyloxy)aniline, are significant in assessing environmental contamination and safety. Studies on these compounds focus on their impact on aquatic organisms and their potential as endocrine disruptors (Bhuiyan et al., 2019).
Application in Chemical Reactions
- Aniline derivatives are used in various chemical reactions, including cyclocondensations, and have applications in synthesizing indoles, a vital class of compounds in medicinal chemistry (Turský et al., 2010).
Biological Activities
- The biological activities of aniline derivatives, including this compound, are studied to understand their interactions with biological systems. This includes their roles in oxidative processes and their interactions with enzymes (Hartman et al., 2014).
Synthesis of Conductive Polymers
- Aniline derivatives are crucial in the synthesis of conducting polymers like polyaniline, which have applications in various fields, including alternative energy sources and optical devices (Gospodinova & Terlemezyan, 1998).
Drug Development and Pharmacology
- Certain aniline derivatives play a role in drug development, particularly in the synthesis of compounds with potential anticancer properties (Qiao et al., 2013).
Properties
IUPAC Name |
2-cyclopentyloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c12-10-7-3-4-8-11(10)13-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBWQWIPPGLDPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424516 | |
| Record name | 2-Cyclopentyloxy-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29026-75-3 | |
| Record name | 2-Cyclopentyloxy-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
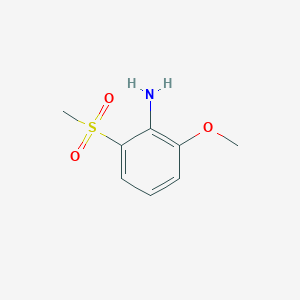
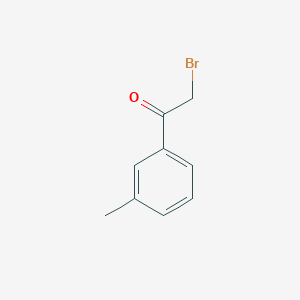


![5-(2-Anilinovinyl)-3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-4-isothiazolecarbonitrile](/img/structure/B1277515.png)

![Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine](/img/structure/B1277518.png)
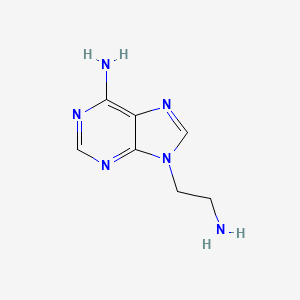
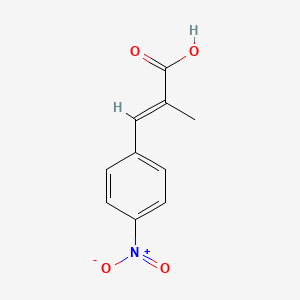

![3-(6-Bromobenzo[d][1,3]dioxol-5-yl)acrylic acid](/img/structure/B1277529.png)

